molecular formula C5H11N B1584470 3-Methylpyrrolidine CAS No. 34375-89-8

3-Methylpyrrolidine

Cat. No.: B1584470
CAS No.: 34375-89-8
M. Wt: 85.15 g/mol
InChI Key: KYINPWAJIVTFBW-UHFFFAOYSA-N
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Description

3-Methylpyrrolidine is a nitrogen-containing heterocycle . It has a molecular formula of C5H11N and an average mass of 85.147 Da .


Synthesis Analysis

Pyrrolidine compounds, including this compound, can be synthesized through ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, a new asymmetric synthesis of ®-3-methylpyrrolidine alkaloids starting from (S)-malic acid has been reported .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered pyrrolidine ring . The structure can be viewed in 3D using specific software .


Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, have been used in various chemical reactions. For example, N-methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C5H11N and an average mass of 85.147 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methodology Development : A study by D’hooghe, Aelterman, and de Kimpe (2009) described a new method for synthesizing 3-amino-2-methylpyrrolidines, a structural variant of 3-Methylpyrrolidine. This process involved ring expansion and is useful for the formal synthesis of antipsychotic drugs like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).
  • Antimicrobial Applications : Cvetković et al. (2019) synthesized derivatives of this compound and explored their antifungal activities. Their research provided insights into the structure-activity relationship of these compounds, highlighting their potential as fungicides (Cvetković et al., 2019).

Pharmacological Studies

  • Drug Synthesis and Biological Activity : Zhao et al. (2006) reported an efficient synthesis of (R)-2-methylpyrrolidine, demonstrating its high yield and purity. This synthesis is relevant for the production of pharmaceutical compounds (Zhao et al., 2006).

Industrial and Chemical Applications

  • Green Organic Synthesis : Trinh et al. (2016) focused on the environmentally friendly synthesis of N-methylpyrrolidine, a related compound, highlighting the use of green chemistry principles in the production of such chemicals (Trinh et al., 2016).
  • Materials Science : Liu, Overzet, and Goeckner (2007) explored the use of a methylpyrrolidine alane complex in depositing aluminum films, revealing the substrate-dependent nature of this process, which is significant in materials science (Liu, Overzet, & Goeckner, 2007).

Mechanism of Action

Target of Action

Pyrrolidine alkaloids, a group to which 3-methylpyrrolidine belongs, have been shown to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that the introduction of a chiral pyrrolidine into molecules promotes selectivity towards certain receptors . This suggests that this compound may interact with its targets in a way that induces changes in their function.

Biochemical Pathways

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . This suggests that this compound may affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that this compound may have favorable ADME properties that impact its bioavailability.

Result of Action

Pyrrolidine alkaloids have been shown to exert various biological effects, suggesting that this compound may have similar effects .

Action Environment

The stereochemistry of the pyrrolidine ring, which is a significant feature of this compound, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the action of this compound may be influenced by environmental factors.

Safety and Hazards

3-Methylpyrrolidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It is highly flammable and toxic if swallowed. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if inhaled .

Future Directions

Pyrrolidine compounds, including 3-Methylpyrrolidine, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

3-Methylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with voltage-sensitive sodium channels and L-type calcium channels, which are crucial for cellular signaling and function . These interactions can lead to the modulation of ion flow across cell membranes, affecting cellular excitability and signaling pathways.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It has been observed to induce apoptotic cell death in certain cancer cell lines, such as MCF-7 breast cancer cells . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can act as an estrogen receptor α antagonist and selective estrogen receptor degrader, impacting gene expression related to cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes, leading to changes in cellular function. For instance, it has been shown to inhibit voltage-sensitive sodium channels, reducing neuronal excitability . Additionally, its interaction with estrogen receptors can lead to the degradation of these receptors, altering gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have anticonvulsant and antinociceptive properties . At higher doses, it can exhibit toxic effects, such as neurotoxicity and renal injuries . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and detoxification . These interactions can affect metabolic flux and the levels of various metabolites in the body. Understanding these pathways is crucial for predicting the pharmacokinetics and potential side effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it can be transported across cell membranes by specific transporters, affecting its intracellular concentration and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect cellular signaling pathways.

Properties

IUPAC Name

3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-5-2-3-6-4-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYINPWAJIVTFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955925
Record name 3-Methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34375-89-8
Record name Pyrrolidine, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 3-Methylpyrrolidine, also known as 3-methyl-pyrrolidine, is a substituted pyrrolidine derivative with a methyl group at the 3-position.

    A: Research indicates that this compound alkaloids isolated from the poison glands of Leptothoracini ants have an (3R) absolute configuration. [] This determination involved enantiomeric separation using chiral gas chromatography and structural analysis.

    A: Yes, researchers have developed asymmetric syntheses for (R)-3-Methylpyrrolidine alkaloids. One approach utilizes (S)-malic acid as a chiral starting material. [, , ] This method involves diastereoselective methylation and reductive de-hydroxylation steps to achieve high enantiomeric excess.

    A: (R)-3-Methylpyrrolidine-3-carboxylic acid, a derivative of this compound, has been synthesized and investigated for its potential as an organocatalyst. [] This analogue of L-Proline is being studied for its solubility and reactivity in organic reactions like Michael and Aldol additions.

    A: Yes, certain derivatives demonstrate potential in medicinal chemistry. For example, a triphenyltin(IV) complex with a 1-(4-carboxyphenyl)-3-ethyl-3-methylpyrrolidine-2,5-dione ligand exhibited potent in vitro anticancer activity. [] Additionally, 3-fluoropyrrolidines, synthesized using this compound derivatives, are considered valuable building blocks for pharmaceutical compounds. []

    A: The complex demonstrates high antiproliferative activity against various cancer cell lines, including human adenocarcinoma (HeLa), human myelogenous leukemia (K562), and human breast cancer (MDA-MB-453). [] Fluorescence microscopy analysis suggests that the complex induces apoptosis in HeLa cells, leading to an increase in the sub-G1 phase. []

    A: While not directly, the 1-ethyl-3-methoxy-3-methylpyrrolidine scaffold has been identified as a promising structure for the development of novel acetylcholinesterase inhibitors. [] These inhibitors are considered potential therapeutic agents for Alzheimer's disease.

    A: Structure-activity relationship (SAR) studies on (aminophenyl)pyrrolidine-2,5-diones, structurally similar to this compound, reveal that the primary amine moiety is crucial for inhibiting aromatase activity. [] Additionally, substitutions on the phenyl ring and modifications at the pyrrolidine nitrogen significantly influence the inhibitory potency and selectivity towards aromatase and cholesterol side chain cleavage enzymes.

    A: Yes, research has focused on developing peptide antagonists of melanoma inhibitor of apoptosis (ML-IAP), a protein overexpressed in melanoma. [] Incorporating (3S)-methyl-proline, a derivative of this compound, into these peptides has been shown to enhance their binding affinity and selectivity for ML-IAP-BIR over XIAP-BIR3, potentially leading to more effective melanoma therapies. []

    A: Yes, a highly sensitive high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed for determining pipecolic acid levels in mouse brain regions, using (2S,3S)-3-methylpyrrolidine-2-carboxylic acid as an internal standard. [] This method demonstrates the feasibility of utilizing similar techniques to quantify this compound and its derivatives.

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